
A Comparative Efficacy Analysis of TGR5
Agonists: SB756050 and BAR501

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SB756050

Cat. No.: B1680850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two TGR5 (Takeda G protein-

coupled receptor 5) agonists: SB756050 and BAR501. The information is compiled from

preclinical and clinical data to assist researchers and drug development professionals in

understanding the therapeutic potential and limitations of these compounds.

Introduction
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a

promising therapeutic target for metabolic and inflammatory diseases.[1] Activation of TGR5

stimulates the production of cyclic AMP (cAMP), leading to various downstream effects,

including the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose

homeostasis.[1] Both SB756050 and BAR501 are synthetic agonists of TGR5, but their

developmental paths and efficacy profiles have shown notable differences.

In Vitro Potency and Selectivity
Both SB756050 and BAR501 are potent agonists of TGR5, with EC50 values in the low

micromolar range. BAR501 has been characterized as a selective GPBAR1 agonist, devoid of

any Farnesoid X receptor (FXR) agonistic activity, which is a key consideration in targeting bile

acid signaling pathways.[2][3]
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Compound Target EC50 (human) Selectivity

SB756050 TGR5 (GPBAR1) 1.3 µM Selective for TGR5

BAR501 TGR5 (GPBAR1) 1.0 µM

Selective for

GPBAR1; no FXR

activity

Preclinical Efficacy of BAR501
BAR501 has demonstrated significant therapeutic potential in various preclinical models of

metabolic and inflammatory diseases.

Portal Hypertension
In a rat model of prehepatic portal hypertension, BAR501 administration led to a significant

reduction in portal pressure.[2][4]

Table 1: Effect of BAR501 on Portal Pressure in a Rat Model[2][4]

Treatment Group Dose Duration
Change in Portal
Pressure

Vehicle - 6 days Baseline

BAR501 15 mg/kg/day 6 days

Reduced basal portal

pressure and blunted

norepinephrine-

induced

vasoconstriction

In a carbon tetrachloride (CCl4)-induced model of liver cirrhosis in mice, BAR501 also

demonstrated a protective effect against the development of portal hypertension.[2]

Table 2: Efficacy of BAR501 in a CCl4-Induced Cirrhosis Mouse Model[2][3]
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Parameter Vehicle (CCl4) BAR501 (15 mg/kg) + CCl4

Portal Pressure Increased Significantly reduced

AST Levels Elevated Significantly reduced

Liver Fibrosis (Sirius Red) Bridging fibrosis Minimally affected

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-
Alcoholic Steatohepatitis (NASH)
In a mouse model of diet-induced NASH, BAR501 treatment reversed key features of the

disease.[5][6]

Table 3: Efficacy of BAR501 in a Diet-Induced NASH Mouse Model[5][7]

Parameter High-Fat Diet (HFD)
HFD + BAR501 (15
mg/kg/day)

Body Weight Gain Increased Attenuated

Insulin Resistance Present Improved

Liver Steatosis Score Increased Significantly reduced

Liver Fibrosis Score Increased Significantly reduced

Hepatic Inflammation Present Reduced

Clinical Efficacy of SB756050
The clinical development of SB756050 for type 2 diabetes was discontinued after Phase II

trials due to variable and unpredictable pharmacodynamic effects on glucose metabolism.[1][8]

A clinical trial (NCT00733577) evaluated the safety, pharmacokinetics, and pharmacodynamics

of SB756050 in patients with type 2 diabetes.[8]

Table 4: Summary of Clinical Trial Results for SB756050 (NCT00733577)[8]
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Dosing Group Duration
Key Findings on Glucose
Levels

Placebo 6 days No significant change

SB756050 (lower doses) 6 days
Associated with an increase in

plasma glucose

SB756050 (higher doses) 6 days
No reduction in plasma

glucose

Despite the lack of a clear dose-dependent hypoglycemic effect, the study noted that the gut

hormone profiles were different in subjects treated with SB756050 compared to placebo,

suggesting target engagement.[8] However, specific quantitative data on GLP-1 or other gut

hormone changes from this study are not extensively published.

Signaling Pathways and Experimental Workflows
TGR5 Signaling Pathway
Both SB756050 and BAR501 activate TGR5, which couples to Gαs proteins, leading to the

activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[1][9] This rise in

cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets,

leading to various physiological responses, including GLP-1 secretion from enteroendocrine L-

cells.[1][9]

Extracellular Cell Membrane
Intracellular

TGR5 Agonist
(SB756050 or BAR501) TGR5/GPBAR1 Gαs Adenylyl Cyclase cAMP

 ATP
Protein Kinase A (PKA) Downstream Effects

(e.g., GLP-1 Secretion)

Click to download full resolution via product page

Caption: TGR5 signaling pathway activated by SB756050 or BAR501.
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Experimental Workflow for Preclinical Evaluation of
BAR501 in Portal Hypertension
The preclinical efficacy of BAR501 in portal hypertension was assessed using a well-

established rat model.[2][10][11]

Model Induction

Treatment

Assessment

Induce Portal Hypertension in Rats
(e.g., Partial Portal Vein Ligation)

Administer BAR501 or Vehicle

Measure Portal Pressure

Analyze Hemodynamic Parameters

Click to download full resolution via product page

Caption: Workflow for BAR501 evaluation in a portal hypertension model.

Experimental Workflow for Preclinical Evaluation of
BAR501 in NAFLD/NASH
The therapeutic potential of BAR501 in NAFLD/NASH was investigated using a diet-induced

mouse model.[5][12][13]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4634759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4124312/
https://pubmed.ncbi.nlm.nih.gov/7463281/
https://www.benchchem.com/product/b1680850?utm_src=pdf-body-img
https://www.researchgate.net/figure/Treating-wild-type-mice-with-a-Gpbar1-ligand-BAR501-reverses-NASH-like-features-and_fig2_320532930
https://www.bcm.edu/news/mouse-model-closely-reproduces-human-fatty-liver-disease
https://pmc.ncbi.nlm.nih.gov/articles/PMC9512466/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model Induction

Treatment

Assessment

Induce NAFLD/NASH in Mice
(High-Fat Diet)

Administer BAR501 or Vehicle

Liver Histology
(H&E, Sirius Red)

Serum Biochemistry
(AST, ALT, Lipids)

Gene Expression Analysis
(Fibrosis & Inflammation Markers)

Click to download full resolution via product page

Caption: Workflow for BAR501 evaluation in a NAFLD/NASH mouse model.

Experimental Protocols
BAR501 in Portal Hypertension (Rat Model)

Animal Model: Prehepatic portal hypertension was induced in rats by partial portal vein

ligation.[10][11] Sham-operated animals served as controls.

Dosing: BAR501 was administered orally by gavage at a dose of 15 mg/kg/day for 6

consecutive days.[2]

Portal Pressure Measurement: After the treatment period, rats were anesthetized, and portal

pressure was measured directly via a catheter inserted into the portal vein and connected to

a pressure transducer.[2]

Assessment of Vasoconstriction: The response to the vasoconstrictor norepinephrine was

evaluated to assess endothelial function.[2]

BAR501 in NAFLD/NASH (Mouse Model)
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Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) to induce NAFLD and

NASH.[5] Control mice were fed a standard chow diet.

Dosing: After the establishment of the disease phenotype, mice were treated with BAR501 at

15 mg/kg/day by oral gavage.[5]

Histological Analysis: Liver tissues were collected, fixed in formalin, and embedded in

paraffin. Sections were stained with Hematoxylin and Eosin (H&E) for assessment of

steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis.[5] The

NAFLD Activity Score (NAS) and fibrosis stage were determined by a blinded pathologist.

[14][15][16][17]

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate

aminotransferase (AST), cholesterol, and triglycerides were measured using standard

enzymatic assays.[5]

Gene Expression Analysis: Total RNA was extracted from liver tissue, and the expression of

genes related to inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., Col1a1, α-SMA) was

quantified by real-time quantitative PCR.[5]

SB756050 Clinical Trial (NCT00733577) Methodology
Study Design: A randomized, placebo-controlled, single-blind, escalating-dose study.[8]

Participants: Patients with type 2 diabetes mellitus.[8]

Intervention: Participants received either placebo or one of four escalating doses of

SB756050 for 6 days. On day 6, all subjects also received a single 100 mg dose of

sitagliptin.[8]

Pharmacodynamic Assessments: Plasma glucose concentrations were measured at various

time points. Gut hormone profiles (including GLP-1) were also assessed, although the

specific methodologies are not detailed in the primary publication.[8]
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A direct comparison of the efficacy of SB756050 and BAR501 is challenging due to their

different stages of development and the discontinuation of SB756050's clinical program.

SB756050 showed inconsistent and unpredictable effects on glucose metabolism in clinical

trials, which ultimately led to the cessation of its development for type 2 diabetes.[8] While it

demonstrated target engagement by altering gut hormone profiles, it failed to translate into a

reliable therapeutic effect on glycemic control.[8]

BAR501 has demonstrated robust preclinical efficacy in models of portal hypertension and

NAFLD/NASH.[2][5] Its selective activation of GPBAR1 without cross-reactivity with FXR,

combined with positive outcomes in animal models, suggests it may hold therapeutic

promise for these conditions. Further clinical investigation is warranted to determine its

safety and efficacy in humans.

In summary, while both molecules are potent TGR5 agonists, the available data suggest that

BAR501 has a more promising preclinical profile for further development in liver and metabolic

diseases compared to SB756050, which faced insurmountable challenges in clinical efficacy

for type 2 diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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